N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide
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Overview
Description
N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide is a chemical compound with the molecular formula C13H17N3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve the use of polyphosphoric acid (PPA) as a cyclizing agent. The reaction is carried out at elevated temperatures, typically around 145-155°C, to achieve high yields and purity . Other methods may involve the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzimidazole derivatives .
Scientific Research Applications
N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide
- N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]butanamide
Uniqueness
N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide is unique due to its specific structural features, such as the presence of the formamide group and the propyl substitution on the benzimidazole ring. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h3-4,6-7,11H,2,5,8-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJAAMKSIHOJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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